Phenol, 3-[(3-methylbutyl)amino]-
Description
Phenol, 3-[(3-methylbutyl)amino]- is a phenolic derivative featuring a 3-methylbutylamino substituent at the third position of the phenol ring. This compound belongs to the class of alkylamino phenols, which are characterized by their aminoalkyl side chains attached to the aromatic ring.
Properties
CAS No. |
110122-99-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(3-methylbutylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-12-10-4-3-5-11(13)8-10/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChI Key |
CYHHXZCPTKEZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(3-methylbutyl)amino]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 3-methylbutylamine. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the amine and facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of Phenol, 3-[(3-methylbutyl)amino]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(3-methylbutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 3-[(3-methylbutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 3-[(3-methylbutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues of Phenol, 3-[(3-methylbutyl)amino]-, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: Branched alkyl chains (e.g., 2-methylpropyl in CAS 108403-83-4) increase lipophilicity compared to linear chains, influencing membrane permeability in biological systems . The nitroso group in 3-[(3-methylbutyl)nitrosoamino]-2-butanone introduces electrophilic reactivity, making it prone to DNA adduct formation, unlike the non-nitrosated parent compound .
Thermal Stability: Phenol, 3-(diethylamino) exhibits a boiling point of 443.2 K under reduced pressure (0.020 bar), suggesting moderate thermal stability. Comparable data for Phenol, 3-[(3-methylbutyl)amino]- is unavailable but may differ due to longer alkyl chains .
Synthetic Utility: Brominated derivatives like Phenol, 3-amino-2-bromo- are pivotal in Suzuki-Miyaura coupling reactions, whereas alkylamino phenols are more commonly used in Mannich reactions or as intermediates in drug discovery .
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